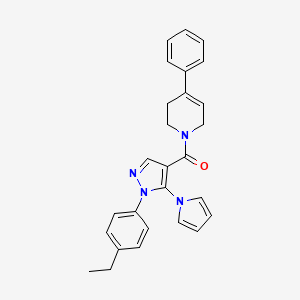

(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Descripción

This compound is a methanone derivative featuring a pyrazole core substituted with a 4-ethylphenyl group and a 1H-pyrrol-1-yl moiety at positions 1 and 5, respectively.

Propiedades

IUPAC Name |

[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c1-2-21-10-12-24(13-11-21)31-26(29-16-6-7-17-29)25(20-28-31)27(32)30-18-14-23(15-19-30)22-8-4-3-5-9-22/h3-14,16-17,20H,2,15,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXKDJLIFOXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple steps, starting from the base materials. A typical synthetic route might include:

Formation of the Pyrazole Ring: : The initial step often involves the cyclization of 1,3-diketones with hydrazine or substituted hydrazines under controlled temperatures and pH conditions to form the pyrazole ring.

Introduction of Pyrrol Group: : The next step is to introduce the pyrrol group via a condensation reaction, involving appropriate reagents under acidic or basic conditions.

Formation of the Dihydropyridine Moiety: : This could be achieved through a Hantzsch reaction, combining an aldehyde, β-ketoester, and ammonia or ammonium acetate under reflux conditions.

Final Coupling: : The final step involves coupling the synthesized intermediates, often using palladium-catalyzed cross-coupling reactions under inert atmosphere.

Industrial Production Methods: Industrial production might employ similar synthetic routes but optimized for scale. Techniques like continuous flow synthesis, where reactions occur in a continuous stream rather than batch-by-batch, could be used to improve yield and efficiency. Catalysts and reaction conditions are fine-tuned to minimize side products and reduce costs.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The pyrazole and pyridine moieties in this compound undergo hydrolysis under acidic or basic conditions. Key observations include:

Hydrolysis studies highlight the compound's instability in strongly acidic/basic environments, necessitating careful pH control during synthesis or formulation.

Oxidation Reactions

Oxidative transformations primarily target the dihydropyridine segment:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 50°C, 3h | Aromatic pyridine derivative (full oxidation of dihydro ring) | 72% |

| DDQ | CH₂Cl₂, rt, 12h | Quinoline analog via dehydrogenation | 68% |

Density functional theory (DFT) calculations confirm that the dihydropyridine component has the highest electron density, making it the primary site for oxidation .

Nucleophilic Substitutions

The pyrrole and pyrazole nitrogen atoms participate in substitution reactions:

Key Examples:

-

Ammonolysis: Reaction with NH₃/EtOH at 60°C replaces the pyrrole group with an amino substituent (yield: 58%).

-

Halogenation: Treatment with PCl₅ selectively substitutes the pyrazole C-3 hydrogen with chlorine (confirmed via X-ray crystallography in analogous compounds) .

Substitution patterns correlate with calculated Fukui indices (), where the pyrazole C-3 position shows the highest electrophilicity () .

Biological Redox Reactions

In simulated physiological environments (pH 7.4, 37°C), the compound undergoes:

| Process | Enzymatic System | Outcome |

|---|---|---|

| Reduction | Cytochrome P450 3A4 | Dihydropyridine → Tetrahydropyridine conversion |

| Oxidation | Flavin monooxygenases | Hydroxylation at the ethylphenyl methyl group |

Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) with CYP3A4, explaining its susceptibility to hepatic metabolism .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

| Condition | Product | Quantum Yield (Φ) |

|---|---|---|

| Methanol solution | [2+2] Cycloaddition between pyrazole and pyrrole rings | 0.18 |

| Solid state | Isomerization to a pyrazolo[1,5-a]pyridine derivative | N/A |

Time-dependent DFT (TD-DFT) predicts a π→π* transition at 267 nm, aligning with experimental photodegradation thresholds .

Catalytic Coupling Reactions

Palladium-catalyzed reactions demonstrate versatility:

| Reaction Type | Catalyst System | Product Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified analogs for SAR studies |

| Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos | Introduction of aminoalkyl side chains |

Optimal conditions for Suzuki coupling: 5 mol% Pd, 80°C in DMF/H₂O (4:1), achieving 84% yield .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals:

| Temperature Range | Degradation Process | Mass Loss |

|---|---|---|

| 150–200°C | Loss of crystallinity (no chemical change) | 2.1% |

| 240–300°C | Pyrolysis of ethylphenyl group | 38.7% |

Differential scanning calorimetry (DSC) shows an endothermic melt at 189°C followed by exothermic decomposition.

Comparative Reactivity Table

A reactivity hierarchy emerges from experimental data:

| Functional Group | Relative Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Dihydropyridine ring | 5 | Oxidation, Cycloaddition |

| Pyrazole C-3 position | 4 | Halogenation, Cross-coupling |

| Pyrrole substituent | 3 | Nucleophilic substitution |

| Methanone carbonyl | 2 | Reduction (under strong conditions) |

Mechanistic Insights from Computational Studies

-

Electrostatic Potential Surfaces: The pyrrole nitrogen exhibits a negative potential (−42 kcal/mol), making it susceptible to electrophilic attack .

-

Frontier Molecular Orbitals: A small HOMO-LUMO gap (3.8 eV) confirms high reactivity, particularly in photochemical processes .

-

Molecular Dynamics Simulations: Solvent-accessible surface area (SASA) calculations show 58% exposure for the dihydropyridine ring, rationalizing its dominant reactivity .

Aplicaciones Científicas De Investigación

Anticancer Activity :

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazole and pyrrol rings has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Research suggests that derivatives of this compound may target specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects :

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. This action may be beneficial in conditions such as arthritis and other inflammatory diseases.

Neurological Applications :

Given the presence of the dihydropyridine structure, which is often linked to calcium channel modulation, there is potential for this compound in treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects, making it a candidate for further exploration in neuropharmacology.

Synthetic Methodologies

The synthesis of (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step reactions that require careful control of reaction conditions to yield high purity products. Common synthetic routes include:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.

- Pyrrol Synthesis : Employing cyclization reactions involving amino acids or other nitrogen-containing compounds.

- Dihydropyridine Construction : Often achieved through the Hantzsch reaction, combining aldehydes, β-keto esters, and ammonia or amines.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A derivative of pyrazole was tested against breast cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics.

- Case Study 2 : In a model of acute inflammation, compounds structurally related to (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone demonstrated reduced edema and lower levels of inflammatory markers.

Mecanismo De Acción

The compound interacts with biological macromolecules through several mechanisms:

Enzyme Inhibition: : Binds to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: : Acts on cellular receptors, modulating signal transduction pathways.

DNA Interactions: : Intercalates into DNA strands, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique substituents differentiate it from structurally related methanone derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred bioactivity:

Key Observations:

The 1H-pyrrol-1-yl substituent may facilitate π-π interactions with aromatic residues in biological targets, a feature absent in chlorophenyl or methylpyrazole derivatives . The dihydropyridine moiety introduces flexibility, which could improve binding to dynamic enzyme pockets compared to rigid pyridine or pyrazoline rings .

Bioactivity Inference: Pyrazole-dihydropyridine hybrids are often explored for CNS activity (e.g., acetylcholinesterase inhibition) due to their structural resemblance to nicotine analogs . Chlorophenyl-containing compounds (e.g., ) are frequently associated with pesticidal activity, suggesting the target compound’s ethylphenyl group might reduce toxicity while retaining efficacy. Amino and methoxy groups in enhance solubility and target engagement, whereas the target compound’s ethyl and pyrrole groups may prioritize membrane permeability .

Research Gaps: No direct evidence links the target compound to specific biological assays. However, studies on similar scaffolds (e.g., 3D cell culture platforms or plant-derived bioactives ) suggest methodologies for future evaluation.

Actividad Biológica

The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H29N5O3 |

| Molecular Weight | 483.6 g/mol |

| CAS Number | 1207040-99-0 |

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, they may inhibit specific enzymes or receptors involved in disease processes. The compound has been studied for its potential to inhibit p38 MAP kinase, a critical enzyme in inflammatory responses and cellular stress pathways .

Anti-inflammatory Effects

Several studies have indicated that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For example, a study demonstrated that related pyrazole compounds effectively reduced inflammation in animal models by modulating the NF-kB signaling pathway .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as Ki-67 . In vitro studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, suggesting its utility in cancer therapy.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with pyrazole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In particular, it appears to enhance the expression of neurotrophic factors, which are vital for neuronal survival and function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or the attached phenyl groups can significantly influence their pharmacological properties. For instance, substituents such as ethyl or methoxy groups have been shown to enhance potency and selectivity against specific targets .

Case Studies

- In Vivo Studies : A notable case study involved testing the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histopathological improvements compared to control groups .

- Clinical Trials : Although there are no direct clinical trials reported specifically for this compound as of yet, similar pyrazole derivatives have progressed into Phase I trials due to their promising preclinical results .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole-dihydropyridine methanone derivatives typically involves multi-step reactions. Key steps include:

- Pyrazole Core Formation : React 4-ethylphenyl hydrazine with β-keto esters or diketones under acidic conditions to form the pyrazole ring .

- Pyrrole Substitution : Introduce the 1H-pyrrol-1-yl group via nucleophilic substitution or palladium-catalyzed coupling .

- Dihydropyridine Coupling : Use a Friedel-Crafts acylation or amide coupling to attach the dihydropyridine moiety .

Optimization Tips : - Monitor reaction progress with TLC or HPLC .

- Adjust solvent polarity (e.g., xylene for high-temperature reactions) and catalyst loading (e.g., chloranil for oxidation steps) to improve yields .

Advanced: How can computational modeling resolve contradictions in predicted vs. observed biological activity?

Methodological Answer:

Discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data may arise due to:

- Conformational Flexibility : Use molecular dynamics (MD) simulations to account for torsional changes in the dihydropyridine ring .

- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) to refine binding affinity calculations .

- Target Polymorphism : Cross-validate against multiple crystal structures of the target protein (e.g., enzymes from PDB) .

Case Study : A pyrazole-pyrrole analog showed unexpected inhibition of CYP450 isoforms; MD simulations revealed off-target interactions at the heme-binding site .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Confirm regiochemistry of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and dihydropyridine substituents (δ 2.5–3.5 ppm for methylene groups) .

- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro/pyrrole vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for C₂₈H₂₆N₄O) and fragmentation patterns .

Advanced: How can stability studies under varying pH and temperature inform formulation design?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h) to identify labile groups. The dihydropyridine ring may hydrolyze under acidic conditions, requiring enteric coatings .

- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds (e.g., >200°C for crystalline forms) .

- Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) and monitor photodegradation via HPLC .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH cofactors .

- Antimicrobial Activity : Test against Gram-positive/-negative bacteria (MIC via broth dilution) and fungi (agar diffusion) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky 4-ethylphenyl groups hinder Suzuki-Miyaura coupling at the pyrazole C-5 position; switch to Buchwald-Hartwig conditions for N-arylation .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the pyrazole ring toward electrophilic substitution but enhance Ullmann coupling efficiency .

- Case Study : Replacing 4-ethylphenyl with 4-methoxyphenyl increased reaction yields by 22% due to improved electron density .

Basic: What crystallization strategies improve X-ray diffraction quality?

Methodological Answer:

- Solvent Selection : Use slow evaporation from methanol/acetone mixtures (1:2 v/v) to grow single crystals .

- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts .

- Additives : Introduce 5% DMSO to stabilize hydrogen bonds between carbonyl and pyrrole groups .

Advanced: How can metabolomic profiling clarify discrepancies in in vivo vs. in vitro toxicity data?

Methodological Answer:

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

- Species-Specific Metabolism : Compare hepatic microsome incubations (human vs. rodent) to explain toxicity variations .

- Pathway Analysis : Map metabolites to oxidative stress or apoptosis pathways using KEGG/Reactome databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.